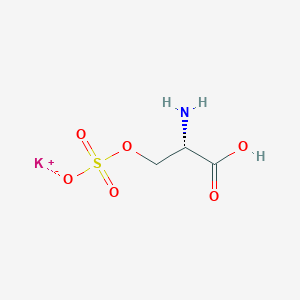

L-Serine O-sulfate potassium salt

Description

Significance of O-Sulfated Compounds in Biological Systems Research

O-sulfated compounds, characterized by the presence of a sulfate (B86663) group attached to a hydroxyl group, play a significant role in a variety of biological processes. The addition of a sulfate group, a process known as sulfation, can dramatically alter the biological activity of a molecule. This modification increases the water solubility of compounds due to the polar nature of the sulfate group. mdpi.com In biological systems, sulfation is crucial for a range of functions, including detoxification, hormone regulation, and molecular recognition.

Sulfur-containing amino acids are vital for the integrity and maintenance of cellular systems, influencing the cellular redox state and the capacity to detoxify harmful substances. nih.gov Two of the most well-known sulfur-containing amino acids are methionine and cysteine. nih.gov While not a naturally occurring amino acid in proteins, L-serine O-sulfate is an example of an O-sulfated amino acid that has garnered interest in biochemical research. nih.govdrugbank.com The sulfate group in these compounds can mimic the carboxyl group of other molecules, allowing them to interact with various enzymes and receptors. researchgate.net This mimetic property is a key reason for their utility as research tools.

The Central Role of L-Serine in Intermediary Metabolism

L-serine is a nutritionally non-essential amino acid, meaning it can be synthesized within the human body. nih.govyoutube.com Its synthesis primarily occurs from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.govnih.gov Despite being "non-essential" for dietary intake, L-serine plays a versatile and critical role in intermediary metabolism. cabidigitallibrary.org

The metabolic importance of L-serine stems from its involvement in a wide array of biosynthetic pathways: wikipedia.org

Protein Synthesis: As a proteinogenic amino acid, L-serine is a fundamental building block of proteins. nih.gov

Precursor to other Amino Acids: It serves as a precursor for the synthesis of other amino acids, including glycine (B1666218) and cysteine. wikipedia.org In bacteria, it is also a precursor to tryptophan. wikipedia.org

One-Carbon Metabolism: L-serine is a major donor of one-carbon units to the folate cycle, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. nih.gov

Lipid Synthesis: It is a precursor for the synthesis of important lipids such as phosphatidylserine (B164497) and sphingolipids, which are key components of cell membranes. nih.gov

Neurotransmitter Synthesis: L-serine is the precursor to D-serine, a neuromodulator that co-activates NMDA receptors in the brain. wikipedia.org

Given its central role, the metabolism of L-serine is tightly regulated and compartmentalized, particularly in the brain, where astrocytes are the primary producers of L-serine. nih.gov

L-Serine O-Sulfate Potassium Salt as a Biochemical Research Tool and Metabolite

This compound is a synthetic compound that serves as a valuable tool in biochemical research. glpbio.combiosynth.comcymitquimica.com Its structure, featuring a sulfate group in place of the hydroxyl group of L-serine, allows it to interact with and often inhibit enzymes that utilize L-serine or structurally similar molecules as substrates.

Key Research Applications:

Enzyme Inhibition: L-serine O-sulfate has been shown to inhibit several enzymes, including:

Serine Racemase: This enzyme converts L-serine to D-serine. L-serine O-sulfate acts as a noncompetitive inhibitor of serine racemase. researchgate.net

Glutamate (B1630785) Dehydrogenase: This enzyme was found to be inhibited by L-serine O-sulfate. nih.gov

Aspartate Aminotransferase: Studies have investigated the reaction of L-serine O-sulfate with this enzyme. acs.org

Alanine (B10760859) and Aspartate Aminotransferases: In cultured rat astrocytes, L-serine O-sulfate was found to reduce the activity of these enzymes. nih.gov

Metabolic Studies: As a gliotoxin, L-serine O-sulfate has been used to study metabolic disruptions in astrocytes. nih.gov Research has shown it can significantly disrupt glucose and alanine metabolism and reduce the synthesis of glutathione (B108866). nih.gov

Neuroscience Research: Due to its interaction with enzymes involved in neurotransmitter synthesis and metabolism, L-serine O-sulfate is utilized in neuroscience to probe the roles of these pathways. researchgate.netnih.gov

The potassium salt form of L-serine O-sulfate provides a stable and soluble version of the compound for use in experimental settings. glpbio.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 17436-02-1 | biosynth.com |

| Molecular Formula | C₃H₆NO₆SK | biosynth.com |

| Molecular Weight | 223.25 g/mol | biosynth.com |

| Appearance | White Powder | cymitquimica.com |

| Primary Use | Research Only | glpbio.com |

Properties

IUPAC Name |

potassium;[(2S)-2-amino-2-carboxyethyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIPCUMLLKNUSU-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6KNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635736 | |

| Record name | Potassium O-sulfonato-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17436-02-1 | |

| Record name | Potassium O-sulfonato-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Interactions and Catalytic Mechanisms Involving L Serine O Sulfate

L-Serine O-Sulfate as a Substrate for Enzymatic Reactions

Serine Racemase-Mediated Degradation and Elimination Reactions

L-Serine O-sulfate is a substrate for serine racemase, an enzyme that typically catalyzes the racemization of L-serine to D-serine. However, in the case of L-Serine O-sulfate, the interaction leads to a β-elimination reaction rather than racemization. researchgate.netnih.gov

The degradation of L-Serine O-sulfate by serine racemase results in the formation of pyruvate (B1213749) and ammonia (B1221849). researchgate.netnih.gov This process is initiated by the abstraction of the alpha-proton from L-Serine O-sulfate, leading to the formation of an anionic intermediate. nih.gov This intermediate then undergoes a β-elimination reaction, which involves the cleavage of the C-O bond of the sulfate (B86663) group. This elimination results in the formation of an unstable α-aminoacrylate intermediate, which is subsequently hydrolyzed to yield pyruvate and ammonia. nih.gov The reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). researchgate.net

Notably, the rate of this elimination reaction is significantly faster than the typical racemization reaction catalyzed by serine racemase. researchgate.net

Studies have consistently shown that the enzymatic reaction between serine racemase and L-Serine O-sulfate yields pyruvate, ammonia, and inorganic sulfate as the primary products. researchgate.netnih.gov Importantly, L-serine is not detected as a product of this reaction. researchgate.netnih.gov This finding distinguishes the enzymatic degradation of L-Serine O-sulfate from the action of sulfatases, which would be expected to hydrolyze the sulfate ester bond to produce L-serine and sulfate. researchgate.net The stoichiometric production of pyruvate and ammonia corresponds directly to the amount of L-Serine O-sulfate consumed in the reaction. researchgate.net

Table 1: Products of L-Serine O-Sulfate Degradation by Serine Racemase

| Substrate | Enzyme | Products | Absence of |

| L-Serine O-sulfate | Serine Racemase | Pyruvate, Ammonia, Inorganic Sulfate | L-Serine |

O-Acetylhomoserine Sulfhydrylase (OASTL) Substrate Activity in Selenoamino Acid Synthesis

While direct evidence for L-Serine O-sulfate as a substrate for O-acetylhomoserine sulfhydrylase (OASTL) in selenoamino acid synthesis is not extensively detailed in the provided context, the broader family of O-acetylserine sulfhydrylase (OASS) enzymes are known to catalyze β-replacement reactions. These enzymes typically use O-acetyl-L-serine and a sulfur source to produce L-cysteine. nih.govqmul.ac.uk The general mechanism involves the replacement of the acetyl group with a nucleophile. It is plausible that related enzymes could utilize L-Serine O-sulfate in a similar manner, where the sulfate group would act as the leaving group, allowing for the incorporation of selenium to form selenoamino acids. OASTL itself catalyzes the production of homocysteine from O-acetylhomoserine and hydrogen sulfide (B99878), a key step in methionine biosynthesis. uniprot.org

Enzymatic Hydrolysis by Sulfatases

L-Serine O-sulfate can be hydrolyzed by sulfatases, a diverse group of enzymes that cleave sulfate esters from a wide range of biological molecules. mdpi.comebi.ac.uk

Sulfatases are broadly classified into families based on their sequence homology and catalytic mechanisms. nih.govnih.gov The largest and most well-characterized family is the S1 family of formylglycine-dependent sulfatases. mdpi.comnih.gov These enzymes utilize a unique post-translationally modified cysteine or serine residue, which is oxidized to Cα-formylglycine (FGly), as the catalytic nucleophile. mdpi.comnih.gov

Sulfatases exhibit specificity towards their substrates, which can include arylsulfates, steryl-sulfates, and glycosulfatases. mdpi.com The hydrolysis of L-Serine O-sulfate by a sulfatase would involve the cleavage of the sulfate ester bond, releasing L-serine and inorganic sulfate. researchgate.net This contrasts with the elimination reaction catalyzed by serine racemase. While specific sulfatases that act on L-Serine O-sulfate are not exhaustively identified in the provided search results, the general mechanism of sulfatase action points to a hydrolytic cleavage of the sulfate group.

Table 2: Comparison of Enzymatic Reactions with L-Serine O-Sulfate

| Enzyme Family | Catalytic Mechanism | Primary Products |

| Serine Racemase | β-elimination | Pyruvate, Ammonia, Sulfate |

| Sulfatases | Hydrolysis | L-Serine, Sulfate |

Hydrolysis of Sulfate Ester Bonds in Sulfated Organic Substrates

Sulfatases, a ubiquitous class of enzymes, catalyze the hydrolysis of sulfate esters from a wide range of organic molecules, including carbohydrates, steroids, and proteins. nih.gov This process is crucial for various biological functions. The fundamental reaction involves the cleavage of the S-O bond of the sulfate ester.

Type I sulfatases, the largest family, employ a unique catalytic mechanism centered around a post-translationally modified active site residue, Cα-formylglycine (FGly), which is derived from either a cysteine or serine. nih.govacs.org The hydrolysis of aryl sulfate esters by these enzymes is proposed to proceed via an SN2-like reaction at the sulfur atom. acs.org A key feature of this mechanism is the formation of a sulfated FGly intermediate. The subsequent release of the sulfate group is thought to occur through an E2 elimination mechanism, which is energetically more favorable than a direct SN2 substitution by a water molecule. acs.org

The active site of sulfatases contains conserved residues, such as histidine and lysine (B10760008), which are critical for catalysis. nih.gov For instance, in the sulfatase from Pedobacter yulinensis (PyuS), the active site comprises His113, His195, and Lys293, which are conserved across many sulfatases. nih.gov The FGly residue, in the absence of a bound substrate, can exist as a hemi-acetal, a feature observed in several sulfatase crystal structures. nih.gov

Utilization of Fluorescent Substrates for Sulfatase Activity Detection

The detection and quantification of sulfatase activity are greatly facilitated by the use of fluorogenic probes. nih.gov These probes are typically non-fluorescent or weakly fluorescent molecules that, upon enzymatic hydrolysis of their sulfate group, release a highly fluorescent product. This "turn-on" mechanism provides a sensitive and low-background method for monitoring sulfatase activity. nih.gov

Examples of such probes include 3-O-methylfluorescein-sulfate (MFS) and resorufin-sulfate (RS). nih.gov Upon cleavage by a sulfatase, MFS and RS exhibit a significant increase in their quantum yield, making them excellent tools for various assays. nih.gov Another strategy involves using a sulfated self-immolating caging compound linked to a reporter molecule, such as aminoluciferin. nih.gov Hydrolysis of the sulfate ester triggers the decomposition of the linker, releasing the reporter and generating a detectable signal, like bioluminescence. nih.gov This approach offers versatility as the substrate and reporter functionalities are structurally separated. nih.gov

The kinetic parameters of these fluorescent substrates, such as the Michaelis constant (KM) and maximum velocity (Vmax), can be determined for different sulfatases, providing insights into their substrate specificity and catalytic efficiency. nih.gov For example, the KM value for MFS with a sulfatase from Aerobacter aerogenes has been reported to be similar to that of another fluorogenic substrate, DDAO-sulfate. nih.gov

L-Serine O-Sulfate as an Enzyme Inhibitor

Beyond its role as a substrate, L-serine O-sulfate is a notable inhibitor of specific enzymes, most prominently serine racemase.

Inhibition of Serine Racemase Activity

Serine racemase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-serine to D-serine. researchgate.netscispace.com D-serine is a crucial co-agonist of N-methyl-D-aspartate (NMDA) receptors in the brain, playing a significant role in neurotransmission. researchgate.netresearchgate.net

L-serine O-sulfate has been identified as an inhibitor of serine racemase. researchgate.netnih.govcymitquimica.com Kinetic studies have revealed that it acts as a noncompetitive inhibitor with respect to the substrate L-serine. researchgate.net This indicates that L-serine O-sulfate does not directly compete with L-serine for binding at the catalytic site. researchgate.net Instead of undergoing racemization, L-serine O-sulfate is rapidly converted by serine racemase into pyruvate, ammonia, and sulfate through an elimination reaction. vulcanchem.compnas.org This elimination reaction is significantly faster than the physiological racemization of L-serine. vulcanchem.com

Implications for Endogenous D-Serine Synthesis Regulation

The ability of L-serine O-sulfate to inhibit serine racemase activity has significant implications for the regulation of endogenous D-serine levels. By acting as an inhibitor, L-serine O-sulfate can effectively reduce the synthesis of D-serine. nih.govvulcanchem.com This has been demonstrated in cultured astrocytes, where L-serine O-sulfate treatment leads to a decrease in D-serine production. nih.gov

Given the role of D-serine as a co-agonist of NMDA receptors, the modulation of its synthesis by inhibitors like L-serine O-sulfate presents a potential strategy for controlling NMDA receptor activity. researchgate.netpnas.org Over-activation of NMDA receptors is implicated in various neurological conditions, and therefore, inhibiting D-serine synthesis could have therapeutic potential. scispace.com

Structural Basis of Enzyme-L-Serine O-Sulfate Interactions

The interaction between L-serine O-sulfate and enzymes is dictated by the specific structural features of both the compound and the enzyme's active site.

Active Site Characterization in Enzyme-Substrate Complexes (e.g., Sulfatases)

The active sites of sulfatases are tailored to bind and hydrolyze sulfated substrates. nih.gov These active sites typically feature a Cα-formylglycine (FGly) residue, which is essential for catalysis, and a cluster of conserved amino acid residues that contribute to substrate binding and the catalytic environment. nih.govacs.org The FGly residue is generated through a post-translational modification of a cysteine or serine residue within a consensus sequence. nih.govnih.gov

2 Role of Pyridoxal 5′-Phosphate (PLP) in Enzyme Catalysis

Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a multitude of enzymatic reactions involving amino acids, including decarboxylation, transamination, and elimination reactions. wikipedia.orgfrontiersin.org Its significance in the enzymatic processing of L-serine O-sulfate lies in its ability to facilitate catalysis by forming specific intermediates and acting as an electron sink. wikipedia.orgfrontiersin.org PLP-dependent enzymes catalyze approximately 4% of all classified enzymatic activities. wikipedia.orgmdpi.com The catalytic power of PLP stems from two fundamental chemical properties: its aldehyde group's capacity to form a Schiff base (imine) with an amino group, and the pyridine (B92270) ring's ability to stabilize transient carbanionic intermediates by delocalizing electrons. beilstein-institut.de

The catalytic cycle in PLP-dependent enzymes begins not with the substrate, but with the formation of an internal aldimine . In the enzyme's active site, the aldehyde group of PLP is covalently linked to the ε-amino group of a conserved lysine residue, forming a Schiff base. frontiersin.org When the amino substrate, such as L-serine O-sulfate, enters the active site, a transaldimination reaction occurs. The amino group of the substrate displaces the enzyme's lysine residue, forming a new Schiff base known as the external aldimine . beilstein-institut.de This binding positions the substrate for the subsequent catalytic steps.

Once the external aldimine is formed with L-serine O-sulfate, the protonated pyridine ring of PLP acts as an electron-withdrawing group, weakening the bonds around the substrate's α-carbon. beilstein-institut.de This facilitates the cleavage of the bond to the α-hydrogen, a critical step in many PLP-catalyzed reactions. nih.gov Studies on the degradation of L-serine O-sulfate indicate that the α-hydrogen atom and the amino group are essential for the reaction to proceed. nih.gov

The process continues through an α,β-elimination reaction mechanism. nih.govnih.gov The abstraction of the α-proton leads to the formation of a negatively charged carbanionic intermediate, specifically a quinonoid intermediate . mdpi.combeilstein-institut.de This intermediate is stabilized by resonance, as the electron pair is delocalized into the conjugated π-system of the PLP cofactor. beilstein-institut.de Subsequently, the sulfate group, which is a good leaving group, is eliminated from the β-carbon. This elimination results in the formation of an aminoacrylate intermediate. mdpi.com Finally, the hydrolysis of the imine bond releases the final products—pyruvate, ammonia, and sulfate—and regenerates the PLP cofactor, which re-forms the internal aldimine with the lysine residue, preparing the enzyme for another catalytic cycle. nih.gov

The 5'-phosphate group of PLP is not merely an anchor for binding the coenzyme to the protein. beilstein-institut.dersc.org Research on enzymes like serine palmitoyltransferase, which also acts on an L-serine substrate, has demonstrated that this phosphate (B84403) group plays a crucial role in catalysis. rsc.org It can interact directly with the substrate's hydroxyl group, contributing to substrate specificity and optimal catalytic efficiency. rsc.org In the context of L-serine O-sulfate, this phosphate group ensures firm binding within the active site and contributes to the precise orientation required for the stereospecific formation of intermediates. frontiersin.org

The non-enzymatic degradation of L-serine O-sulfate catalyzed by PLP and metal ions further supports this mechanism, showing the formation of a Schiff base and yielding the same products: the corresponding keto acid, ammonia, and sulfate. nih.govnih.gov

Table 1: Key Stages and Components in the PLP-Dependent Catalysis of L-Serine O-Sulfate

| Stage | Key Component(s) | Description |

| Enzyme Resting State | Internal Aldimine (PLP + Lysine) | The PLP cofactor is covalently bound to a lysine residue in the enzyme's active site via a Schiff base. frontiersin.org |

| Substrate Binding | External Aldimine (PLP + L-Serine O-Sulfate) | The substrate displaces the lysine residue to form a new Schiff base with PLP, positioning it for catalysis. beilstein-institut.de |

| Catalysis: Step 1 | Quinonoid Intermediate | The α-proton of the substrate is abstracted, and the resulting negative charge is stabilized by the PLP ring. mdpi.combeilstein-institut.de |

| Catalysis: Step 2 | Aminoacrylate Intermediate | The sulfate group is eliminated from the β-carbon of the substrate. mdpi.comnih.gov |

| Product Release | Pyruvate, Ammonia, Sulfate | The intermediate is hydrolyzed, releasing the final products. The PLP cofactor is regenerated. nih.gov |

Synthetic Methodologies for Research Grade L Serine O Sulfate Potassium Salt

Chemical Synthesis Approaches for L-Serine O-Sulfate Derivatives

The chemical synthesis of L-Serine O-sulfate is a multi-step process that requires careful control over reaction conditions to ensure the desired stereochemistry and prevent unwanted side reactions. The primary challenge lies in the inherent acid lability of the O-sulfate linkage, which can easily be cleaved during synthesis or purification rsc.org.

Stereo- and Regioselective Synthesis Strategies for Sulfated Amino Acids

The synthesis must be both regioselective, targeting the hydroxyl group specifically, and stereoselective, preserving the L-configuration of the chiral center. This is typically achieved through the use of protecting groups for the amino and carboxyl functionalities of the L-serine starting material.

A common strategy involves the sulfation of a protected L-serine derivative using a suitable sulfating agent. The sulfur trioxide-N,N-dimethylformamide (SO₃·DMF) complex is a frequently used reagent for this purpose, typically employed in an anhydrous organic solvent like DMF rsc.org. Another approach utilizes chlorosulfonic acid (ClSO₃H) in trifluoroacetic acid stanford.edu. The choice of protecting groups is critical. In modern peptide synthesis, the fluorenylmethyloxycarbonyl (Fmoc) group is often used for the α-amino group, while the hydroxyl side chain may be protected with a tert-butyl (tBu) or trityl (Trt) group peptide.comiris-biotech.de. However, a notable complication is the potential for unintentional O-sulfonation of serine or threonine residues as a side reaction during the acid-catalyzed removal of other protecting groups, such as Pmc or Mtr from arginine, if appropriate scavengers are not present nih.gov.

To enhance the stability of the final product and improve its handling characteristics, a modified work-up procedure can be employed. The introduction of tetrabutylammonium (B224687) (TBA) counter-ions following the sulfation step can yield a more stable salt, Fmoc-Ser(SO₃⁻N⁺Bu₄)-OH, which exhibits better solubility in organic solvents and shows reduced desulfation during subsequent purification steps like reversed-phase HPLC rsc.org.

Key Sulfating Agents and Conditions:

| Sulfating Agent | Solvent System | Key Considerations | Reference |

|---|---|---|---|

| Sulfur trioxide-DMF complex | Anhydrous DMF | Optimal conditions often involve 5 equivalents of the complex. | rsc.org |

Purification Techniques for Analytical and Research Applications

Achieving high purity for L-Serine O-sulfate potassium salt, suitable for research and analytical standards, requires robust purification methods. The polar and salt-like nature of the compound dictates the choice of techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for purifying sulfated amino acids and peptides rsc.orgstanford.edu. This technique separates compounds based on their hydrophobicity, allowing for the efficient removal of unreacted starting materials and byproducts.

Crystallization is a crucial final step to obtain the solid, stable potassium salt. Selective crystallization can be induced by dissolving the crude product in a suitable solvent and adding a non-solvent to precipitate the desired compound. For instance, L-serine methyl ester hydrochloride, a related intermediate, can be selectively crystallized from a methanol (B129727) solution by the addition of ethyl acetate (B1210297) google.com. The crystallization of amino acid salts is a complex process governed by hydrogen-bonding networks and crystal lattice energies researchgate.net.

Other relevant chromatographic methods include ion-exchange chromatography , which separates molecules based on charge and is highly effective for ionic species like amino acid derivatives, and gel filtration chromatography , which separates based on size nih.govnih.gov.

Enzymatic Synthesis and Biocatalytic Routes

Biocatalytic methods offer the potential for highly specific and environmentally benign synthesis under mild reaction conditions. The use of enzymes can circumvent the need for complex protecting group strategies inherent in chemical synthesis youtube.com.

Utilization of Specific Enzymes for Controlled Synthesis

The enzymatic sulfation of molecules is carried out by a class of enzymes known as sulfotransferases (SULTs) nih.govnih.gov. These enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule to a specific acceptor, such as the hydroxyl group of L-serine.

The universal sulfate (B86663) donor for all biological sulfation reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) nih.govfrontiersin.org. Therefore, any enzymatic synthesis of L-Serine O-sulfate would require a sulfotransferase capable of recognizing L-serine as a substrate and transferring the sulfonate group from PAPS. While specific sulfotransferases have been identified for a wide range of substrates including proteins, carbohydrates, and phenolic compounds, a particular enzyme that selectively sulfates free L-serine has not been extensively characterized in the literature nih.govmdpi.com. However, cytosolic SULTs that act on various small molecules are known, representing a promising area for enzyme discovery and engineering nih.gov. The existence of enzymes in organisms like rats that specifically degrade L-Serine O-sulfate implies that metabolic pathways for its synthesis and turnover exist in nature nih.gov.

Core Components of Enzymatic Sulfation:

| Component | Function | Key Challenge | Reference |

|---|---|---|---|

| Sulfotransferase (SULT) | Biocatalyst that transfers the sulfate group. | Discovery/engineering of an enzyme specific for L-serine. | nih.govnih.gov |

| PAPS | Universal sulfate donor molecule. | High cost and instability limit its use in large-scale synthesis. | frontiersin.orgmdpi.com |

Optimization of Biocatalytic Conditions for Yield and Purity

The primary obstacle for the preparative-scale enzymatic synthesis of sulfated compounds is the high cost and instability of the PAPS cofactor mdpi.com. Modern biocatalytic research focuses on overcoming this limitation through sophisticated reaction engineering.

A key strategy is the development of biocatalytic cascades for in situ PAPS regeneration . Such a system couples the sulfotransferase reaction with a PAPS generation module. This module uses cheaper starting materials, like inorganic sulfate and ATP, and a set of enzymes (e.g., ATP sulfurylase, APS kinase) to continuously produce PAPS frontiersin.orgnih.gov. To make the process economically viable, the ATP consumed in the process is also regenerated using a coupled enzyme system, for example, using pyruvate (B1213749) kinase (PK) and phosphoenolpyruvate (B93156) (PEP) to convert ADP back to ATP frontiersin.orgnih.gov.

Further optimization involves enhancing the performance of the sulfotransferase itself. This can be achieved through:

Heterologous expression: Overexpressing the gene for the desired sulfotransferase in a host organism like E. coli to produce large quantities of the enzyme frontiersin.org.

Reaction condition tuning: Adjusting parameters such as pH, temperature, and substrate concentrations to maximize enzyme activity and stability. For example, many sulfotransferase reactions are performed at a pH between 8.0 and 9.5 frontiersin.orgmdpi.com.

By integrating these optimization strategies, the development of a robust and efficient biocatalytic route for this compound production is a feasible objective for future research.

Analytical Methodologies for L Serine O Sulfate in Research Samples

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of L-Serine O-sulfate, enabling its separation from other biomolecules and subsequent quantification. High-performance liquid chromatography and its coupling with mass spectrometry are the most powerful tools in this domain.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for monitoring the concentration of L-Serine O-sulfate and its metabolic products in experimental samples. The method's strength lies in its ability to separate components of a mixture, allowing for the quantification of the parent compound's disappearance and the appearance of new products over time.

Several HPLC methods have been developed for the analysis of amino acids, which can be adapted for L-Serine O-sulfate. These often involve pre-column derivatization to enhance detection by UV or fluorescence detectors. researchgate.netsemanticscholar.org For instance, derivatizing agents like o-phthaldialdehyde (OPA) or dimethylaminoazobenzene sulphonyl chloride (Dabsyl-Cl) react with primary amines to create adducts with strong chromophores or fluorophores, improving sensitivity and selectivity. researchgate.netsemanticscholar.org The separation is typically achieved on a reverse-phase C18 column. researchgate.net

Analysis of serine enantiomers has been demonstrated using chiral HPLC columns, such as the CHIROBIOTIC® TAG, which can separate L-serine from D-serine. sigmaaldrich.com While not directly analyzing L-Serine O-sulfate, this illustrates the capability of HPLC to resolve closely related structures. A simple mobile phase consisting of acetonitrile (B52724) and water is often sufficient for separation, with UV detection at around 200-210 nm. sigmaaldrich.comsielc.com

Below is a table summarizing typical HPLC conditions for the analysis of serine enantiomers, which provides a basis for methods applicable to L-Serine O-sulfate.

Table 1: Example HPLC Conditions for Serine Enantiomer Analysis

| Parameter | Condition |

|---|---|

| Column | CHIROBIOTIC® TAG, 25 cm x 4.6 mm, 5 µm |

| Mobile Phase | 70:30 Water:Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV, 210 nm |

| Injection Volume | 5 µL |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

For highly specific identification and precise quantification, HPLC is often coupled with mass spectrometry (LC-MS). This technique combines the separation power of HPLC with the mass-analyzing capability of MS, providing structural information and exceptional sensitivity. LC-MS is particularly valuable for confirming the identity of L-Serine O-sulfate and its metabolites in complex biological matrices.

In LC-MS analysis, L-Serine O-sulfate (monoisotopic mass: 184.99940812 Da) can be ionized, typically using electrospray ionization (ESI), and its mass-to-charge ratio (m/z) is measured. nih.gov For instance, in negative ionization mode, the [M-H]⁻ adduct is observed at an m/z of approximately 183.99. nih.govuni.lu Tandem mass spectrometry (MS/MS or MS²) further fragments this precursor ion to produce a characteristic pattern of product ions, which serves as a structural fingerprint for definitive identification.

Table 2: Predicted Collision Cross Section (CCS) Data for L-Serine O-sulfate Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 186.00668 | 132.5 |

| [M+Na]⁺ | 207.98862 | 138.8 |

| [M-H]⁻ | 183.99212 | 129.6 |

| [M+K]⁺ | 223.96256 | 138.1 |

| [M+NH₄]⁺ | 203.03322 | 149.9 |

Data sourced from PubChemLite. uni.lu

The fragmentation pattern is dependent on the collision energy used. At different energies, distinct primary fragment ions are produced, which aids in structural elucidation.

Table 3: LC-MS/MS Fragmentation Data for L-Serine O-sulfate [M-H]⁻ Precursor Ion (m/z 184)

| Collision Energy | Top 5 Product Ion Peaks (m/z and Relative Intensity) |

|---|---|

| 10 V | 184 (999), 148 (151), 97.3 (61), 324.3 (3), 139.2 (3) |

| 20 V | 96.9 (999), 148.2 (277), 184.1 (113), 104.2 (61), 35.1 (10) |

Data sourced from PubChem. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique that has been validated for the quantification of L-serine in biological fluids like cerebrospinal fluid (CSF). nih.gov

Spectroscopic Methods in Metabolic Tracing Studies

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for non-invasively tracking the metabolic fate of compounds. By using isotopically labeled versions of L-Serine O-sulfate, researchers can follow its transformation through metabolic pathways.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for elucidating metabolic pathways. In studies involving L-Serine O-sulfate, ¹³C NMR can be used to trace the metabolism of ¹³C-labeled substrates, such as glucose or amino acids, and observe how L-Serine O-sulfate perturbs these pathways. nih.gov

One study demonstrated that L-Serine O-sulfate causes significant disruption to glucose and alanine (B10760859) metabolism in rat cortical astrocytes. nih.gov By using [1-¹³C]glucose and [3-¹³C]alanine, researchers observed a significant reduction in labeled metabolic end-products in the presence of the compound. nih.gov Furthermore, the use of [2-¹³C]glycine with ¹³C NMR analysis revealed a 27% reduction in the de novo synthesis of glutathione (B108866), indicating a major disruption to metabolic pathways. nih.gov Similarly, ¹³C-NMR has been effectively used to define the interconversion of glycine (B1666218) and serine in fresh renal proximal tubules by analyzing serine isotopomers. nih.gov This highlights the utility of NMR in tracking metabolic fluxes and identifying points of inhibition or alteration caused by compounds like L-Serine O-sulfate. nih.govnih.gov

Enzymatic Assays for Indirect Detection and Activity Measurement

Enzymatic assays offer a functional approach to detect and quantify L-Serine O-sulfate indirectly by measuring the activity of enzymes that metabolize it or by quantifying the products of its enzymatic degradation. These assays can be highly sensitive and specific.

Research has shown that a rat liver enzyme system can degrade L-Serine O-sulfate into inorganic sulfate (B86663), pyruvate (B1213749), and ammonia (B1221849). nih.govnih.gov This degradation reaction can be the basis for an assay. By measuring the rate of formation of one of these products, the activity of the enzyme, and thus indirectly the presence of its substrate, L-Serine O-sulfate, can be determined. nih.gov For instance, the pyruvate produced can be measured spectrophotometrically through a coupled reaction with lactate (B86563) dehydrogenase and NADH. nih.gov It was found that these products are formed in equivalent amounts, and no free L-serine is produced in this specific pathway. nih.govnih.gov

Table 4: Products of the Enzymatic Degradation of L-Serine O-sulfate by Rat Liver Preparation

| Substrate | Enzyme System | Products |

|---|---|---|

| L-Serine O-sulfate | Rat Liver Enzyme Preparation | Pyruvate, Inorganic Sulfate, Ammonia |

Data sourced from Tudball & Thomas, 1971. nih.gov

Additionally, L-Serine O-sulfate is known to interact with other enzymes, such as serine racemase. vulcanchem.com The elimination reaction catalyzed by serine racemase on L-Serine O-sulfate provides a basis for a simple and sensitive assay to detect the enzyme's activity. vulcanchem.com Commercially available assay kits for DL-serine also utilize enzymatic reactions, where L-serine is converted to D-serine, which is then metabolized through a series of reactions to produce a fluorescent or colorimetric signal. abcam.comsigmaaldrich.com This principle of coupled enzymatic reactions can be applied to create specific assays relevant to L-Serine O-sulfate metabolism.

Sample Preparation Protocols for Biological Matrices in Research

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of L-Serine O-sulfate in biological matrices such as plasma, cerebrospinal fluid (CSF), or tissue homogenates. researchgate.net Biological samples are inherently complex, and failure to properly remove interfering substances can lead to matrix effects and inaccurate results. researchgate.net

The protocol for sample preparation depends on the biological matrix and the analytical technique being employed. For CSF analysis, sample handling is crucial; studies have shown no significant effect from storage at 4°C for one week before freezing or from up to three freeze/thaw cycles. nih.gov However, contamination with erythrocytes can significantly increase the concentration of serine, which is a critical confounder. nih.gov

Common sample preparation steps for biological fluids often include:

Deproteinization: Proteins can interfere with analysis and damage analytical columns. This is often achieved by precipitation with organic solvents (e.g., acetonitrile) or acids (e.g., perchloric acid).

Centrifugation: To remove precipitated proteins and other cellular debris.

Extraction: Techniques like solid-phase extraction (SPE) or microextraction by packed sorbent (MEPS) can be used to isolate and concentrate the analyte of interest while removing salts and other interfering compounds. nih.gov

Derivatization: As mentioned for HPLC, this step may be necessary to improve the chromatographic properties and detectability of the analyte. semanticscholar.org

For tissue samples, the initial step involves homogenization in a suitable buffer, followed by the same cleanup procedures like deproteinization and centrifugation to obtain a clear supernatant for analysis. sigmaaldrich.com The choice of specific protocols and reagents must be carefully optimized and validated to ensure efficient recovery of L-Serine O-sulfate and removal of matrix components.

Extraction and Purification Procedures from Cellular or Tissue Homogenates

The extraction and purification of L-serine O-sulfate from complex biological matrices such as cellular or tissue homogenates require meticulous procedures to ensure the removal of interfering substances and the isolation of the target analyte. While specific protocols for L-serine O-sulfate are not extensively detailed in the literature, methods for similar amino acids and general protein extraction techniques can be adapted.

Initially, tissues are mechanically disrupted to release cellular contents. This can be achieved through homogenization on ice, often in a specific assay buffer, to maintain the integrity of the sample. sigmaaldrich.com For cultured cells, lysis is typically achieved using detergent-based reagents that disrupt the cell membrane. thermofisher.com

Following initial homogenization, a deproteinization step is essential to remove proteins that can interfere with downstream analysis. This is commonly performed by centrifugation at high speeds (e.g., 10,000–15,000 x g) after treatment with a cleanup mix or through ultrafiltration. sigmaaldrich.comnih.gov

Further purification to separate L-serine O-sulfate from other small molecules, such as other amino acids and salts, can be achieved using chromatographic techniques. Ion-exchange chromatography is a powerful method for separating compounds based on their charge. researchgate.net Given that L-serine O-sulfate possesses both a carboxyl group and a sulfate group, it can be effectively separated using anion-exchange chromatography. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is another widely used technique. nih.govgoogle.com To enhance detection and separation, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) can be employed. nih.gov

Table 1: Summary of Extraction and Purification Steps

| Step | Procedure | Purpose |

| Homogenization | Mechanical disruption of tissue or lysis of cells in a buffered solution on ice. sigmaaldrich.comthermofisher.com | To release intracellular contents, including L-serine O-sulfate. |

| Deproteinization | Centrifugation at high speed or ultrafiltration. sigmaaldrich.comnih.gov | To remove proteins that can interfere with analysis. |

| Purification | Ion-exchange chromatography or reversed-phase HPLC. nih.govresearchgate.net | To isolate L-serine O-sulfate from other small molecules. |

| Derivatization (Optional) | Reaction with a chemical agent such as o-phthalaldehyde (OPA). nih.gov | To improve detection and separation in HPLC analysis. |

Considerations for Sample Stability and Integrity During Analysis

Maintaining the stability and integrity of L-serine O-sulfate throughout the analytical process is paramount for obtaining accurate and reproducible results. Several factors, from sample collection to final analysis, can impact the concentration of this analyte.

Enzymatic degradation is a primary concern. Tissues, particularly the liver, contain enzymes that can degrade L-serine O-sulfate. nih.govnih.gov Therefore, it is critical to rapidly homogenize tissue samples on ice and to use methods that inhibit enzyme activity. sigmaaldrich.com The non-enzymatic breakdown of L-serine O-sulfate can also occur, particularly in the presence of certain metal salts. nih.gov

Storage conditions play a significant role in sample stability. For short-term storage, samples should be kept on ice. For long-term storage, freezing at -20°C or lower is recommended. nih.govsigmaaldrich.com It is advisable to aliquot samples to avoid repeated freeze-thaw cycles, which can lead to degradation. sigmaaldrich.com The pH of the storage and analysis buffers should also be controlled, as extremes in pH can affect the stability of the sulfate ester linkage.

Table 2: Factors Affecting L-Serine O-Sulfate Stability

| Factor | Consideration | Mitigation Strategy |

| Enzymatic Degradation | Presence of degrading enzymes in tissues like the liver. nih.govnih.gov | Rapid processing of samples on ice; use of enzyme inhibitors. sigmaaldrich.com |

| Non-Enzymatic Degradation | Can be catalyzed by metal salts. nih.gov | Use of chelating agents in buffers if necessary. |

| Storage Temperature | Degradation can occur at room temperature. | Store samples on ice for short-term and at -20°C or lower for long-term storage. nih.govsigmaaldrich.com |

| Freeze-Thaw Cycles | Repeated cycles can lead to sample degradation. | Aliquot samples into single-use volumes. sigmaaldrich.com |

| pH | Extremes in pH can hydrolyze the sulfate ester. | Maintain a stable and appropriate pH in all buffers and solutions. |

By carefully controlling these extraction, purification, and storage parameters, researchers can ensure the reliable measurement of L-serine O-sulfate in biological samples, paving the way for a better understanding of its function.

Mechanistic Studies in in Vitro and Cellular Research Models

Investigations in Isolated Enzyme Systems

The direct interaction of L-Serine O-sulfate with purified enzymes has been a key area of investigation, revealing its role as both a substrate and an inhibitor, thereby elucidating its potential mechanisms of action at a molecular level.

Kinetic Characterization of Enzyme-L-Serine O-Sulfate Interactions (e.g., Km, Vmax, Ki)

Kinetic studies have been instrumental in quantifying the interaction between L-Serine O-sulfate and specific enzymes. A notable example is its interaction with serine racemase, the enzyme responsible for synthesizing D-serine, a crucial neuromodulator. Research has shown that L-serine O-sulfate acts as a noncompetitive inhibitor of serine racemase. In these studies, L-serine O-sulfate did not alter the apparent Michaelis constant (Km) for the enzyme's natural substrate, L-serine, indicating that the inhibitor does not bind to the same catalytic site as the substrate.

Kinetic Parameters of Serine Racemase Inhibition by L-Serine O-Sulfate

| Enzyme | Substrate | Inhibitor | Apparent Km for L-Serine | Inhibition Type |

|---|---|---|---|---|

| Serine Racemase | L-Serine | L-Serine O-Sulfate | 5.6 ± 0.5 mM | Noncompetitive |

Furthermore, L-Serine O-sulfate has been documented to react with cytosolic aspartate aminotransferase. nih.gov This interaction leads to the inactivation of the enzyme over a period of approximately 10 minutes. nih.gov While the reaction has been characterized spectrophotometrically, specific kinetic constants such as Km or Vmax for this interaction are not extensively detailed in the available literature. nih.govnih.govgenome.jp

Substrate Specificity Profiling of Enzymes Towards L-Serine O-Sulfate and Analogues

Investigations into substrate specificity have revealed that certain enzymes exhibit a preference for L-Serine O-sulfate. Human serine racemase, for instance, preferentially catalyzes a β-elimination reaction with negatively charged substrates like L-serine-O-sulfate. frontiersin.orgnih.gov This preference is so pronounced that site-directed mutagenesis studies have been conducted to pinpoint the residues responsible for this specificity. For example, mutating serine at position 84 to aspartate (S84D) in human serine racemase dramatically reverses its substrate preference, favoring the β-elimination of L-serine over L-serine-O-sulfate. nih.gov This highlights the critical role of the active site architecture in determining substrate selectivity.

Research in Cultured Cell Systems

To understand the effects of L-Serine O-sulfate in a more biologically relevant context, researchers have turned to cultured cell systems. These models allow for the study of its transport into cells and its subsequent impact on cellular processes.

Cellular Uptake and Intracellular Fate of L-Serine O-Sulfate

Studies have shown that L-Serine O-sulfate can be transported into cells via specific transporters. It has been identified as a substrate for high-affinity, sodium-dependent glutamate (B1630785) transporters. nih.gov Once inside the cell, L-Serine O-sulfate is subject to enzymatic degradation. Mechanistic studies have demonstrated that this degradation proceeds via a C-O bond cleavage, which results in the formation of an aminoacrylate intermediate.

Alterations in Cellular Metabolism Induced by L-Serine O-Sulfate Exposure

The introduction of L-Serine O-sulfate to cultured cells has been shown to cause significant disruptions in their metabolic pathways. In primary cultures of rat cortical astrocytes, exposure to L-Serine O-sulfate at sub-toxic concentrations leads to a notable impact on energy metabolism. nih.gov Specifically, a reduction in the metabolic processing of glucose and alanine (B10760859) was observed. nih.gov Furthermore, the synthesis of glutathione (B108866), a critical cellular antioxidant, was diminished, and the activity of key metabolic enzymes, alanine aminotransferase and aspartate aminotransferase, was significantly inhibited. nih.gov

Metabolic Alterations in Cultured Rat Astrocytes Induced by L-Serine O-Sulfate

| Metabolic Parameter | Effect of L-Serine O-Sulfate Exposure | Magnitude of Change |

|---|---|---|

| Glucose Metabolism | Reduction in labeled end products from [1-(13)C]glucose | Significant reduction |

| Alanine Metabolism | Reduction in labeled end products from [3-(13)C]alanine | Significant reduction |

| De Novo Glutathione Synthesis | Reduction from [2-(13)C]glycine | 27% reduction |

| Alanine Aminotransferase Activity | Inhibition | 53% reduction |

| Aspartate Aminotransferase Activity | Inhibition | 67% reduction |

Advanced In Vitro Systems for Biochemical Studies

The study of enzyme mechanisms and the discovery of novel enzyme inhibitors are fundamental to drug discovery and understanding biological pathways. Advanced in vitro systems offer precise and controlled environments to investigate these molecular interactions. L-Serine O-sulfate potassium salt has emerged as a valuable compound in these studies, primarily due to its structural similarity to endogenous amino acids and its ability to act as both a substrate and an inhibitor for specific enzymes.

Cell-Free Protein Synthesis Systems for Enzyme Characterization

Cell-free protein synthesis (CFPS) systems have become powerful platforms for the rapid production and characterization of proteins without the use of living cells. These systems allow for direct manipulation of the reaction environment, making them ideal for studying enzyme kinetics and inhibition. While direct studies employing this compound within a CFPS system for the express purpose of characterizing a newly synthesized enzyme are not extensively documented in publicly available research, the principles of CFPS make it a highly suitable method for such investigations.

In a hypothetical application, an enzyme of interest, such as a sulfatase or a racemase, could be synthesized in a CFPS system. Following or during synthesis, this compound could be introduced into the reaction mixture. By monitoring the depletion of L-Serine O-sulfate or the formation of a product, key kinetic parameters of the newly synthesized enzyme could be determined directly in the reaction vessel. This approach would significantly accelerate the process of enzyme characterization by eliminating the need for separate protein purification steps.

The open nature of CFPS systems would also facilitate the study of this compound as an enzyme inhibitor. The compound could be added at varying concentrations to the cell-free reaction synthesizing a target enzyme, and its effect on the enzyme's activity could be measured in real-time. This would provide a rapid method for determining inhibition constants (Ki) and elucidating the mechanism of inhibition.

Microdroplet-Based Enzyme Screening Platforms

Microdroplet-based screening platforms have revolutionized high-throughput screening by enabling the analysis of millions of individual enzymatic reactions in picoliter-sized droplets. This technology is particularly well-suited for directed evolution experiments and for screening large compound libraries for enzyme inhibitors.

Although specific examples of using this compound in microdroplet-based screening are not prominent in the available literature, its properties make it a candidate for such applications. For instance, in a screen for novel sulfatases, a library of enzyme variants could be encapsulated in microdroplets along with L-Serine O-sulfate and a fluorogenic reporter system. The reporter system could be designed to produce a fluorescent signal upon the enzymatic removal of the sulfate (B86663) group from L-Serine O-sulfate. Droplets containing highly active enzyme variants would exhibit a stronger fluorescent signal and could be sorted and collected for further analysis.

A study on a high-throughput, lysis-free screening method for sulfatase activity using E. coli autodisplay in microdroplets highlights the potential of such systems. While this particular study used different substrates (4-nitrophenyl sulfate and fluorescein (B123965) disulfate), the methodology could be adapted for this compound, provided a suitable coupled assay to detect its hydrolysis is developed. biorxiv.orgbiorxiv.org

Mechanistic Studies of L-Serine O-Sulfate Interactions with Enzymes

Research has more broadly explored the interaction of L-Serine O-sulfate with purified enzymes, providing valuable mechanistic insights that could inform its use in more advanced platforms.

Inhibition of Serine Racemase

L-Serine O-sulfate has been identified as an inhibitor of serine racemase, an enzyme that catalyzes the conversion of L-serine to D-serine. Kinetic analysis has revealed that L-Serine O-sulfate acts as a noncompetitive inhibitor of serine racemase with respect to the substrate L-serine. researchgate.net This indicates that L-Serine O-sulfate does not bind to the active site of the enzyme in a way that directly competes with L-serine.

| Enzyme | Substrate | Inhibitor | Inhibition Type | Apparent Km for L-Serine |

| Serine Racemase | L-Serine | L-Serine O-sulfate | Noncompetitive | 5.6 ± 0.5 mM |

Table 1: Kinetic parameters of serine racemase inhibition by L-Serine O-sulfate. The apparent Km for L-serine was unchanged in the presence of the inhibitor, a characteristic of noncompetitive inhibition. researchgate.net

Enzymatic Degradation

Studies on rat and pig liver preparations have shown that L-Serine O-sulfate can be enzymatically degraded. The reaction yields inorganic sulfate, pyruvate (B1213749), and ammonia (B1221849) in equimolar amounts. nih.govportlandpress.com The enzyme system responsible for this degradation in rat liver was purified 300-fold and was found to be highly specific for L-Serine O-sulfate, showing no activity towards a range of other sulfate esters and amino acids. nih.govportlandpress.com

The mechanism of this enzymatic degradation involves the cleavage of the C-O bond of the substrate. nih.gov An intermediate, aminoacrylate, has been identified in this degradation pathway. nih.gov

| Enzyme Source | Products of Degradation | Mechanistic Feature |

| Rat Liver | Inorganic sulfate, Pyruvate, Ammonia | - |

| Pig Liver | Inorganic sulfate, Pyruvate, Ammonia | C-O bond cleavage |

Table 2: Products and mechanistic features of the enzymatic degradation of L-Serine O-sulfate by liver enzymes. nih.govportlandpress.comnih.gov

It was also noted that pyridoxal (B1214274) 5'-phosphate can catalyze the non-enzymatic breakdown of L-Serine O-sulfate, suggesting a potential role for this coenzyme in the enzymatic process. nih.gov

Future Directions and Emerging Research Avenues for L Serine O Sulfate Potassium Salt

Elucidation of Novel Enzymatic Transformations and Catalytic Pathways

The known metabolic fate of L-Serine O-sulfate potassium salt involves its degradation, but the full scope of enzymes capable of acting on this molecule remains largely uncharted territory. Early research demonstrated the enzymatic degradation of L-serine O-sulphate, noting the participation of an intermediate carbanion in the reaction mechanism. nih.gov The inactivation of the enzyme by photo-oxidation suggested the critical role of histidine residues in its active site. nih.gov Furthermore, studies have shown that L-Serine O-sulfate can react with aspartate aminotransferase, indicating that it may be a substrate for a broader range of aminotransferases than currently appreciated. nih.govnih.gov

Future research will likely focus on identifying and characterizing new enzymes that can synthesize, modify, or degrade L-Serine O-sulfate. A key area of investigation will be to determine if it is a substrate for sulfotransferases, which would imply a regulated biosynthetic pathway, or if it is primarily catabolized by lyases or dehydratases. Understanding the catalytic mechanisms of these enzymes, including their kinetics, substrate specificity, and regulatory control, is a critical next step. Exploring metabolic databases like the KEGG PATHWAY Database could reveal potential enzymatic candidates based on homologous reactions in sulfur and amino acid metabolism. genome.jp The discovery of novel enzymatic pathways will be fundamental to understanding the compound's physiological relevance.

Table 1: Potential Enzymes and Pathways for L-Serine O-Sulfate Transformation

| Enzyme Class | Potential Role | Research Focus |

| Serine Racemase | Inhibition | L-Serine O-sulfate is a known inhibitor; future studies could explore the structural basis of this inhibition and search for other racemases it may affect. nih.govresearchgate.net |

| Aminotransferases | Metabolism/Degradation | Known to react with aspartate aminotransferase; research could screen for other aminotransferases that utilize it as a substrate, potentially linking it to central carbon metabolism. nih.govnih.gov |

| Sulfatases | Degradation/Signaling | Investigation into whether specific sulfatases can cleave the sulfate (B86663) group, releasing L-serine and sulfate, which could be a regulatory step. |

| Cystathionine β-synthase (CBS) & Cystathionine γ-lyase (CSE) | Sulfur Metabolism | These enzymes use L-serine in the transsulfuration pathway to produce hydrogen sulfide (B99878) (H₂S); future work could test if L-Serine O-sulfate can act as a substrate or modulator, linking it to H₂S signaling. researchgate.net |

| Sulfotransferases | Biosynthesis | Identification of specific sulfotransferases that might catalyze the formation of L-Serine O-sulfate from L-serine, which would establish a dedicated biosynthetic pathway. |

Investigation of Undiscovered Metabolic Roles and Signaling Functions

The precise metabolic and signaling functions of L-Serine O-sulfate are still largely speculative. Its structural similarity to L-serine, an amino acid with pivotal roles in biosynthesis, neurotransmission, and one-carbon metabolism, suggests that L-Serine O-sulfate could act as a modulator or participant in these pathways. researchgate.net Studies have confirmed its metabolism in rats and its disruptive effects on glucose and alanine (B10760859) metabolism in cultured astrocytes, highlighting its bioactivity. nih.govuni.lu Specifically, it has been shown to reduce glutathione (B108866) synthesis and inhibit the activity of alanine and aspartate aminotransferases in these cells. nih.gov

Emerging research avenues will likely explore whether L-Serine O-sulfate is merely a metabolic intermediate or if it functions as a signaling molecule in its own right. Its potential connection to the hydrogen sulfide (H₂S) signaling pathway is a particularly compelling area for investigation, given that the biosynthesis of H₂S involves the serine-dependent trans-sulfuration pathway. researchgate.net Future studies could use metabolomic approaches to trace the fate of isotopically labeled L-Serine O-sulfate within cells and tissues to identify its downstream products and interacting pathways. Investigating its effect on cellular redox states is also crucial, as it has been shown to impact the synthesis of the key antioxidant, glutathione. nih.gov Uncovering these roles is essential for understanding its potential impact on health and disease, particularly in neurological contexts where L-serine and its derivatives are known to be active. nih.gov

Development of Advanced Analytical Techniques for High-Throughput Biological Profiling

A significant barrier to understanding the roles of L-Serine O-sulfate is the lack of dedicated, high-throughput analytical methods for its detection and quantification in complex biological samples. Current research relies on general techniques that can be adapted for its measurement. For instance, liquid chromatography-mass spectrometry (LC-MS) methods have been established and data for L-Serine O-sulfate exists in public databases, providing a foundation for its targeted analysis. nih.gov Furthermore, methods developed for the rapid screening of other sulfur-containing amino acids using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are directly applicable. researchgate.net

The future in this area lies in the development of more sensitive, specific, and high-throughput technologies. Advanced MS techniques, such as ion mobility-mass spectrometry (IM-MS), could provide an additional dimension of separation, which is crucial for distinguishing L-Serine O-sulfate from its isomers and other structurally similar metabolites in complex mixtures. uni.lu Another promising frontier is the creation of specific biosensors. Building on the successful development of transcription factor-based biosensors for L-serine, similar systems could be engineered to detect L-Serine O-sulfate, enabling high-throughput screening of microbial libraries or real-time monitoring in cellular models. researchgate.net The development of antibody-based assays or molecularly imprinted polymers for its selective capture could also pave the way for routine and high-throughput profiling. ed.ac.uk

Table 2: Emerging Analytical Techniques for L-Serine O-Sulfate Profiling

| Technique | Principle | Potential Application |

| UPLC-MS/MS | Rapid chromatographic separation followed by sensitive and specific mass detection. | High-throughput quantification in biological fluids (e.g., plasma, urine) for metabolomics and clinical screening. researchgate.net |

| Ion Mobility-MS (IM-MS) | Separation of ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. | Improved specificity and confidence in identification by resolving isomers and providing collision cross-section (CCS) values. uni.lu |

| Capillary Electrophoresis-MS (CE-MS) | Separation of charged molecules in a capillary based on their electrophoretic mobility, coupled to mass spectrometry. | Profiling of charged metabolites in complex biological extracts, ideal for polar compounds like L-Serine O-sulfate. nih.gov |

| Genetically Encoded Biosensors | Engineering a transcription factor or protein that binds L-Serine O-sulfate and produces a fluorescent or luminescent signal. | High-throughput screening for enzymes that metabolize L-Serine O-sulfate or for novel inhibitors/agonists of its pathways. researchgate.net |

| LC-ICP-MS | Liquid chromatography coupled with inductively coupled plasma mass spectrometry for elemental detection. | Highly accurate quantification based on the sulfur atom, providing an orthogonal detection method to molecular MS. rsc.org |

Exploration of L-Serine O-Sulfate in Broader Regulatory Networks and Inter-Organismal Interactions

The influence of L-Serine O-sulfate may extend beyond the cell to encompass broader regulatory networks and interactions between different organisms. In plants, a related compound, O-acetyl-l-serine, is known to be a key regulator of sulfate assimilation, suggesting a potential role for serine derivatives in nutrient sensing and metabolic homeostasis. ed.ac.uk This raises the question of whether L-Serine O-sulfate could have analogous regulatory functions in other organisms.

Future research should investigate the role of this compound in intercellular communication, such as between different cell types in a tissue or between host and microbiota. For example, the metabolism of L-serine is crucial for the viability of parasites like Trypanosoma cruzi, suggesting that derivatives like L-Serine O-sulfate could play a role in host-parasite interactions. nih.gov Exploring its impact on microbial communities, both commensal and pathogenic, could reveal its function in shaping the microbiome and influencing host health. Furthermore, investigating its presence and function in different species across kingdoms could uncover conserved biological roles and shed light on its evolutionary significance in metabolic and signaling networks.

Q & A

Q. Why do discrepancies arise in inhibition kinetics, and how can they be controlled?

- Answer : Variability in enzyme sources or assay conditions (e.g., substrate saturation) may cause inconsistencies. Use standardized enzyme batches and include controls with known inhibitors (e.g., ethambutol). Apply statistical analysis (ANOVA) to assess reproducibility .

Data Contradiction and Future Directions

- Conflicting Solubility Data : Discrepancies may arise from solvent polarity or temperature variations. Systematically test solubility in buffered vs. non-buffered systems at controlled temperatures .

- Future Research : Explore the compound’s role in NMDA receptor modulation via D-serine inhibition pathways, leveraging its noncompetitive inhibition kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.